molecular formula C13H14N2O B7900450 6-(Benzyloxy)-4-methylpyridin-3-amine

6-(Benzyloxy)-4-methylpyridin-3-amine

Cat. No.: B7900450
M. Wt: 214.26 g/mol
InChI Key: PISWVGLEAVTIHR-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-methylpyridin-3-amine (CAS 1503044-76-5) is a high-purity chemical intermediate with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . This compound features a benzyloxy protecting group attached to a pyridin-amine core, a structure that is highly valuable in synthetic organic and medicinal chemistry research. The benzyloxy group is particularly useful for protecting hydroxy functions during multi-step synthesis and can be selectively removed under mild conditions after the desired transformations are complete . In research settings, this aminopyridine derivative serves as a key precursor for the development of pharmaceutical compounds and other sophisticated organic molecules. Its molecular structure, containing both nitrogen and oxygen heteroatoms, allows for diverse functionalization, making it a versatile building block for creating compound libraries. Researchers utilize this compound in the exploration of new chemical entities, particularly in constructing heterocyclic systems common in many biologically active molecules. The compound requires specific storage conditions to maintain stability and should be kept in a dark place under an inert atmosphere at room temperature . This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and note that this compound may cause skin and eye irritation (H315-H319) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated environment to minimize exposure risks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6-phenylmethoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISWVGLEAVTIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Benzyloxy 4 Methylpyridin 3 Amine and Its Analogs

Strategic Approaches to Pyridine (B92270) Ring Synthesis

The synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford a wide array of substitution patterns. These strategies range from well-established condensation reactions to modern metal-catalyzed and photochemical processes.

Established Synthetic Pathways for Substituted Pyridines

Traditional methods for pyridine synthesis have long provided the foundation for accessing these important heterocyclic motifs. These pathways, often named after their developers, typically involve the condensation of carbonyl compounds with an ammonia (B1221849) source. ijarsct.co.in

Hantzsch Pyridine Synthesis: This widely recognized method involves a condensation reaction between a β-ketoester, an aldehyde, and ammonia or a primary amine. It is a reliable route for producing dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridine. ijarsct.co.in

Chichibabin Pyridine Synthesis: The Chichibabin reaction offers a direct synthesis of pyridines from aldehydes and ammonia or amines, often under high temperature and pressure in the presence of a catalyst. For instance, a variation involves the condensation of acrolein, formed in situ from acetaldehyde (B116499) and formaldehyde, with acetaldehyde and ammonia to yield aminopyridines. ijarsct.co.in

Bönnemann Cyclization: This method utilizes a cobalt-catalyzed [2+2+2] cycloaddition of a nitrile with two molecules of acetylene (B1199291) to construct the pyridine ring. numberanalytics.com

Other classical approaches include the Kröhnke and Gattermann-Skita syntheses, which provide alternative routes to variously substituted pyridines. ijarsct.co.in While foundational, these methods can be limited by harsh reaction conditions, moderate yields, and restricted substrate scope. ijarsct.co.in

Novel Reaction Methodologies for Pyridine Core Construction

Recent advancements in synthetic methodology have introduced milder, more efficient, and highly modular routes to substituted pyridines, significantly expanding the accessible chemical space.

Metal-Catalyzed Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions have emerged as a powerful tool for pyridine synthesis, allowing for the combination of nitriles and alkynes under the influence of catalysts based on metals like palladium or copper. numberanalytics.comrsc.org This approach offers excellent control over regioselectivity. researchgate.net

Cascade Reactions: A notable development is a modular synthesis involving a cascade reaction sequence. This method employs a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. The resulting 3-azatriene intermediate undergoes an electrocyclization followed by air oxidation to yield a highly substituted pyridine. This process operates under neutral conditions and demonstrates excellent functional group tolerance. nih.govorganic-chemistry.orgorganic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in multicomponent reactions. For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation provides pyridine derivatives in excellent yields (82-94%) in a matter of minutes, compared to much longer reaction times and lower yields with conventional heating. nih.govacs.org

Photochemical Methods: Leveraging light energy, photochemical and photoredox catalysis offer unique pathways for pyridine synthesis. These methods can initiate reactions that are difficult to achieve under thermal conditions, often proceeding with high efficiency and functional group tolerance. ijarsct.co.innumberanalytics.com

A comparison of traditional versus a novel microwave-assisted method highlights the significant improvements in efficiency.

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

MethodReaction TimeYieldReference
Conventional Heating (Reflux in Ethanol)6–9 hours71%–88% acs.org
Microwave Irradiation (in Ethanol)2–7 minutes82%–94% acs.org

Introduction of the Benzyloxy Moiety

The incorporation of a benzyloxy group onto a pyridine ring, specifically at an oxygen atom to form an ether, is a critical step in the synthesis of the target compound. This transformation is typically achieved through O-benzylation of a corresponding hydroxypyridine precursor.

Nucleophilic Substitution Strategies for Benzyloxy Group Incorporation

The Williamson ether synthesis is the quintessential method for forming ether linkages. In the context of synthesizing 6-(benzyloxy)-4-methylpyridin-3-amine, this involves the deprotonation of the hydroxyl group of a 6-hydroxy-4-methylpyridin-3-amine precursor to form a pyridoxide anion, which then acts as a nucleophile. nih.govorganic-chemistry.org

The nucleophilic attack occurs on an electrophilic benzyl (B1604629) source, most commonly benzyl bromide or benzyl chloride. nih.govresearchgate.net The reaction is an SN2 process and is facilitated by a strong base, such as sodium hydride (NaH), to deprotonate the hydroxypyridine. nih.gov The reactivity of benzyl halides follows the order I > Br > Cl, consistent with the leaving group's ability. researchgate.net

Nucleophilic aromatic substitution (SNAr) on the pyridine ring itself is also a viable strategy, where a leaving group on the ring (e.g., a halide) is displaced by a nucleophile. Such reactions are highly favored at the C-2 and C-4 positions because the anionic intermediate (a Meisenheimer complex) can be stabilized through resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.comquimicaorganica.orgquora.com

Benzyl Transfer Protocols Utilizing Pyridine-Based Reagents

To circumvent the often harsh basic or acidic conditions required for traditional benzylation, milder reagents that operate under neutral conditions have been developed. A prominent example is 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.orgnih.govd-nb.info

This neutral organic salt acts as an electrophilic benzylating agent upon warming. beilstein-journals.org It can be prepared in advance or, more conveniently, generated in situ by reacting 2-benzyloxypyridine with methyl triflate in the presence of the alcohol substrate. nih.govd-nb.info This method is particularly valuable for complex and sensitive substrates that are incompatible with strong acids or bases. beilstein-journals.org The in situ protocol involves mixing the alcohol, 2-benzyloxypyridine, and a mild base like magnesium oxide, followed by the addition of methyl triflate. nih.gov

Table 2: Benzylation of Alcohols using 2-Benzyloxypyridine Methods

MethodDescriptionTypical ConditionsReference
Method A (In situ)Active reagent is formed in the reaction mixture.Alcohol, 2-benzyloxypyridine, MgO, MeOTf in Toluene, 90 °C beilstein-journals.orgnih.gov
Method B (Pre-formed)The reagent 2-benzyloxy-1-methylpyridinium triflate is isolated before use.Alcohol, pre-formed reagent, MgO in Trifluorotoluene, 85 °C beilstein-journals.orgnih.gov

Optimization of O-Benzylation Reactions

The selective O-benzylation of hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones) can be challenging due to competing N-benzylation. Research has focused on optimizing conditions to favor the formation of the O-alkylated product.

One highly effective system for the selective O-benzylation of 2-pyridone systems utilizes a novel ternary catalyst system of zinc oxide (ZnO), zinc chloride (ZnCl₂), and N,N-diisopropylethylamine (DIEA). mdpi.comresearchgate.net Initial attempts using ZnO or a ZnO/ZnCl₂ mixture were ineffective. The addition of a base was found to be crucial, with the ZnO/ZnCl₂/DIEA combination in dioxane at 110 °C providing the desired O-benzylated product in high yield (up to 90%). mdpi.com This zinc-mediated process offers a less expensive alternative to previously reported methods that used silver salts like silver oxide. mdpi.com

Table 3: Optimization of Reaction Conditions for O-Benzylation of a 2-Pyridone Model Substrate

EntryCatalyst/Base SystemSolventYield (%)Reference
1ZnODioxane0 mdpi.com
2ZnO, ZnCl₂DioxaneTrace mdpi.com
3ZnO, ZnCl₂, Et₃NDioxane71 mdpi.com
4ZnO, ZnCl₂, DIEADioxane90 mdpi.com
5Ag₂O-65 mdpi.com

Another approach for optimizing O-benzylation involves solvent-free methods, such as using potassium fluoride (B91410) on alumina (B75360) (KF/alumina), which can catalyze the reaction by simply grinding the reactants together. researchgate.net

Installation and Modification of the Methyl and Amine Substituents

The strategic introduction of the methyl and amino groups onto the benzyloxypyridine scaffold is fundamental to the synthesis of the target compound. The regiochemistry of these installations is critical and is governed by the inherent electronic properties of the pyridine ring, which are further modulated by the existing benzyloxy substituent.

Regioselective Functionalization at the 4-Position (Methyl Group)

The introduction of a methyl group at the 4-position (γ-position) of a pyridine ring is a key synthetic step. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- (α) and 4- (γ) positions. wikipedia.orgstackexchange.com However, direct electrophilic alkylation, such as Friedel-Crafts reactions, is generally ineffective on the basic pyridine ring. google.com Consequently, specialized methods are required for regioselective methylation.

One approach involves the C-H functionalization of pyridines. While many methods target the α-position, 4-position selectivity can be achieved. researchgate.net For instance, Minisci-type radical reactions can be directed to the C4-position by using appropriate blocking groups at the C2 and C6 positions. organic-chemistry.org Another modern technique is the photochemical cross-coupling of N-amidopyridinium salts with alkyl bromides, which leverages the formation of electron donor-acceptor (EDA) complexes to achieve C4-alkylation. organic-chemistry.org

A different strategy involves building the ring from precursors that already contain the methyl group. However, for functionalizing a pre-existing pyridine ring, activating the ring towards methylation is a common tactic. This can be done by forming the pyridine N-oxide. The N-oxide activates the α and γ positions for both nucleophilic and electrophilic attack. For example, methylation of pyridine N-oxides can be achieved using reagents like sodium methylsulfinylmethylide, which typically introduces a methyl group at the α-position. researchgate.net To achieve C4 selectivity, steric hindrance at the C2 position can be employed to direct the incoming group to the C4 position. researchgate.net

A summary of general methods for pyridine methylation is presented below.

MethodReagents/ConditionsSelectivityReference
Minisci-type Alkylation Decarboxylative reagents, blocking groupsC4-selective organic-chemistry.org
Photochemical Coupling N-amidopyridinium salts, alkyl bromides, lightC4-selective organic-chemistry.org
Mechanochemical Alkylation Alkyl halides, Magnesium(0)C4-selective organic-chemistry.org
N-Oxide Methylation Sodium methylsulfinylmethylideC2-selective researchgate.net
Vapor Phase Methylation Methanol, high temperature (400-500 °C)Low yield, mixture google.com

Introduction and Derivatization of the 3-Amino Group

The introduction of an amino group at the 3-position (β-position) of the pyridine ring often requires multi-step sequences, as this position is less reactive towards standard nucleophilic substitution compared to the 2- and 4-positions. stackexchange.com

A classic method for synthesizing 3-aminopyridine (B143674) is the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). orgsyn.orggoogle.com This reaction involves treating the amide with a hypobromite (B1234621) solution (bromine in aqueous sodium hydroxide), which converts the amide into a primary amine with one less carbon atom. orgsyn.org

For the specific synthesis of 3-amino-4-methylpyridine (B17607), a more direct route starts from 4-methylpyridine-3-boronic acid. This precursor can undergo amination in the presence of an ammonia source (such as aqueous ammonia or ammonium chloride) and a metal oxide catalyst (e.g., copper oxynitride, zinc oxide, or cobalt oxide) to yield the desired product in high yield. patsnap.comgoogle.com This one-step reaction provides an efficient pathway to the key intermediate. google.com

Once the 3-amino group is installed, it can be further modified or derivatized. A common reaction is reductive amination, where the aminopyridine is reacted with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. For example, N-Boc-protected 3-amino-4-halopyridines can be deprotected and subsequently reacted with various carbonyl compounds to yield N-substituted derivatives. nih.gov The amino group can also be acylated to form amides, which can be useful for protecting the amine or for participating in further reactions. nih.gov

Starting MaterialReagentsProductYieldReference
NicotinamideBr₂, NaOH(aq)3-Aminopyridine61-65% orgsyn.org
4-Methylpyridine-3-boronic acidNH₃(aq), Copper oxynitride, Methanol3-Amino-4-methylpyridine95% patsnap.com
4-Methylpyridine-3-boronic acidNH₄Cl, ZnO, Ethanol/Water3-Amino-4-methylpyridine84% google.com
3-Amino-4-chloropyridineBenzaldehyde, TMSOTf, PMHSN-(Benzyl)-3-amino-4-chloropyridine83% nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Derivatives (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govwikipedia.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly prominent in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups. nih.govsigmaaldrich.com

Synthesizing substituted pyridines, such as the biaryl derivatives of this compound, often employs these methods. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated. nih.gov These reactions are typically carried out using a palladium catalyst like Pd(PPh₃)₄ in a solvent mixture such as 1,4-dioxane (B91453) and water, with a base like K₃PO₄. nih.gov The presence of a primary amine on the pyridine ring is tolerated under these conditions without the need for a protecting group. nih.gov

However, Suzuki couplings involving pyridine derivatives can be challenging. Pyridine-2-boronates are often unstable and can lead to low reaction efficiency. rsc.org This has spurred the development of alternative coupling partners, such as pyridine-2-sulfinates, which show excellent scope and utility in palladium-catalyzed cross-couplings with aryl halides. rsc.org For polyhalogenated pyridines, regioselectivity becomes a key issue. For example, in 2,4-dibromopyridine, coupling selectively at the C2 position can be achieved using specific tripalladium cluster catalysts, which show higher yields and selectivity compared to conventional monomeric palladium catalysts. acs.org

ElectrophileNucleophileCatalyst/LigandProduct TypeReference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄5-Aryl-2-methylpyridin-3-amine nih.gov
Halogenated aromatics (with NH₂ group)Pyridylboronic acidsPd(OAc)₂/SPhosAmino-substituted bipyridines nih.gov
Aryl halidesPyridine-2-sulfinatesPd₂(dba)₃/Xantphos2-Arylpyridines rsc.org
Pyridine-2-sulfonyl fluoride (PyFluor)Hetero(aryl) boronic acidsPd(dppf)Cl₂2-Arylpyridines cdnsciencepub.com
2,4-DibromopyridineArylboronic acidsC₃-symmetric tripalladium clusters2-Aryl-4-bromopyridine acs.org

Advanced Synthetic Transformations

Beyond the installation of individual substituents, advanced synthetic transformations such as rearrangements and cyclizations allow for the construction of more complex molecular frameworks based on the benzyloxypyridine core.

Anionic Rearrangements in Benzyloxypyridine Systems

Anionic rearrangements offer powerful methods for skeletal reorganization in organic molecules. In benzyloxypyridine systems, the nih.govnih.gov-anionic rearrangement (Wittig-type rearrangement) has been described for 2-benzyloxypyridine. nih.govacs.org This transformation is initiated by metalation of the benzylic carbon, typically using a strong base like s-BuLi. The resulting anion then undergoes a 1,2-migration of the pyridine ring, leading to the formation of aryl pyridyl carbinols in high yields. nih.govresearchgate.net The mechanism is believed to proceed through an associative pathway involving addition of the carbanion to the pyridine ring followed by elimination. acs.orgresearchgate.net This methodology provides a route to a formal synthesis of carbinoxamine, an antihistamine drug. researchgate.net

While this specific rearrangement has been detailed for 2-benzyloxypyridine, the principles are applicable to other benzyloxypyridine isomers. The position of the benzyloxy group and other substituents on the pyridine ring would influence the ease of metalation and the subsequent rearrangement pathway. Another related transformation is the Truce–Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution, though its application to benzyloxy-substituted heterocycles is less common. researchgate.net

Cyclization Reactions involving Aminopyridines

Aminopyridines are versatile precursors for the synthesis of fused heterocyclic systems, which are prevalent in biologically active molecules. chemrxiv.orgnih.gov The amino group, often in conjunction with an adjacent substituent, can participate in a variety of cyclization reactions to build new rings onto the pyridine core.

One notable example is the [4+1]-cyclization of 3-amino-4-methylpyridines. chemrxiv.org Treating these substrates with trifluoroacetic anhydride (B1165640) (TFAA) leads to the formation of 6-azaindoles (1H-pyrrolo[2,3-c]pyridines). The reaction proceeds through the activation of the methyl group, which becomes nucleophilic and attacks an electrophilic C1 component derived from TFAA, followed by cyclization and aromatization. This method is sensitive to steric hindrance; α-substituents on the pyridine ring prevent the cyclization from occurring. chemrxiv.org

Other cyclization strategies include:

Cobalt-catalyzed [2+2+2] cycloaddition : This reaction can be used to construct tricyclic fused 3-aminopyridines from precursors containing ynamide, alkyne, and nitrile functionalities. nih.gov

Reaction with dicarbonyl compounds : 2-Aminopyridines react with reagents like ethyl malonate to form fused pyrimidone systems, such as pyrido[1,2-a]pyrimidin-4-ones. acs.org

Cascade reactions : A cascade involving a Wolff rearrangement of α-diazoketones followed by a double N-acylation with 2-aminopyridines can produce fused pyrimidinediones in a one-pot procedure. researchgate.net

Cut-and-Sew Reactions : The use of 2-aminopyridines as additives can facilitate rhodium-catalyzed reactions between cyclobutanones and other components to build bridged and fused ring systems. nih.govacs.org The aminopyridine acts as a temporary directing group and protects the ketone from decarbonylation. nih.gov

These cyclization reactions demonstrate the utility of aminopyridines as building blocks for creating diverse and complex heterocyclic structures. enamine.netmdpi.com

Multi-component Reaction Strategies for Pyridine Derivatization

The synthesis of polysubstituted pyridines, a core structure in numerous pharmaceutical and agrochemical compounds, is greatly advanced by the use of multi-component reactions (MCRs). bohrium.comnih.gov These reactions, where three or more reactants combine in a single pot to form a final product, are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. bohrium.comrasayanjournal.co.in Traditional multi-step syntheses are often inefficient, whereas MCRs offer a more streamlined and effective approach to complex organic molecules like pyridine derivatives. bohrium.com

Several classical and modern MCRs are instrumental in the de novo synthesis of the pyridine ring.

Hantzsch Pyridine Synthesis: Developed by Arthur Rudolf Hantzsch in 1881, this is a well-known MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which is subsequently oxidized to the aromatic pyridine. wikipedia.orgacsgcipr.org The driving force for this final aromatization step is the formation of a stable aromatic ring. wikipedia.org While effective, classical Hantzsch synthesis can suffer from harsh reaction conditions and long reaction times. wikipedia.org

Bohlmann–Rahtz Pyridine Synthesis: This two-step reaction, first reported in 1957, involves the condensation of an enamine with an ethynylketone. wikipedia.orgthieme-connect.com The reaction proceeds via a Michael addition to form an aminodiene intermediate. thieme-connect.com This intermediate, after heat-induced isomerization, undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine. wikipedia.org A key advantage of this method is that it directly produces the aromatic pyridine without a separate oxidation step. acsgcipr.org Modern modifications have focused on developing one-pot procedures by using Brønsted or Lewis acids to catalyze both the condensation and cyclodehydration steps, avoiding the need for high temperatures. thieme-connect.comjk-sci.com For enamines that are difficult to prepare, in situ generation from an amine and a β-dicarbonyl compound is a common strategy. jk-sci.com

Other Multi-component Approaches: Researchers have developed various other MCRs for pyridine synthesis. One-pot, four-component reactions have been reported that combine an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone derivative, and ammonium acetate to produce highly functionalized pyridines. nih.govacs.org Another innovative three-component synthesis uses a catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo a Diels-Alder reaction to form the pyridine ring. nih.gov These methods expand the toolkit available to chemists for creating diverse libraries of substituted pyridines. nih.govthieme-connect.com

Starting Materials (Example)Reaction NameKey Features
Aldehyde, β-ketoester (2 equiv.), AmmoniaHantzsch SynthesisForms a 1,4-dihydropyridine intermediate requiring oxidation. wikipedia.orgacsgcipr.org
Enamine, EthynylketoneBohlmann-Rahtz SynthesisDirectly yields an aromatic pyridine via cyclodehydration. acsgcipr.orgwikipedia.org
Aldehyde, Ethyl Cyanoacetate, Acetophenone, Ammonium AcetateFour-Component SynthesisOne-pot reaction yielding highly substituted pyridines. nih.govacs.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly integral to the synthesis of pyridine derivatives. rasayanjournal.co.inresearchgate.net Multi-component reactions (MCRs) are inherently aligned with green chemistry goals due to their high atom economy, reduced number of reaction steps, and simplification of purification processes. bohrium.comacsgcipr.org

Energy Efficiency and Alternative Reaction Conditions: A significant focus of green synthetic chemistry is the reduction of energy consumption. Microwave-assisted synthesis has emerged as a powerful tool in pyridine synthesis, often leading to dramatically shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govacs.org For instance, four-component syntheses of pyridines under microwave irradiation can be completed in minutes with excellent yields (82-94%), showcasing a significant improvement over traditional heating. nih.gov

Ultrasonic irradiation is another green technique that has been applied to pyridine synthesis. wikipedia.orgresearchgate.net In the Hantzsch synthesis, for example, using ultrasound in aqueous micelles can lead to a 96% product yield under mild conditions, overcoming the drawbacks of low yields and harsh conditions associated with classical methods. wikipedia.org

Catalysis and Solvents: The choice of catalysts and solvents is a cornerstone of green chemistry.

Catalysts: There is a strong trend towards using more environmentally benign catalysts. This includes the use of recyclable, heterogeneous catalysts like the Amberlyst 15 ion-exchange resin in the Bohlmann-Rahtz synthesis or non-toxic ionic liquids in the Hantzsch reaction. wikipedia.orgjk-sci.com Iron catalysts, such as iron(III) chloride, are also being used for the green synthesis of symmetrical pyridines, offering a low-cost and less toxic alternative to other metals. rsc.org

Solvents: Efforts are being made to replace traditional volatile organic solvents with greener alternatives. biosynce.com Water is an ideal green solvent, and methods have been developed to conduct pyridine syntheses in aqueous media. wikipedia.org In some cases, solvent-free reactions are possible, which completely eliminate solvent waste and can lead to easier product separation. researchgate.netrsc.org Pyridine and its derivatives themselves can sometimes act as recyclable green solvents due to their relatively high boiling points and ability to dissolve a wide range of substances. biosynce.com

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be designed to be more sustainable, efficient, and environmentally responsible. rasayanjournal.co.inacsgcipr.org The convergence of MCRs with green technologies like microwave synthesis and benign catalysts represents a significant step forward in modern heterocyclic chemistry. bohrium.comresearchgate.net

Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. While specific experimental IR spectra for 6-(Benzyloxy)-4-methylpyridin-3-amine are not widely available in peer-reviewed literature, the expected characteristic absorption bands can be predicted based on its molecular structure.

Key functional groups and their expected IR absorption regions include:

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two medium to weak absorption bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine (B92270) and benzene (B151609) rings are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyridine and benzene rings typically occur in the 1400-1600 cm⁻¹ region.

C-O Stretching: The aryl ether linkage (Ar-O-CH₂) is expected to show a strong, characteristic C-O stretching band, typically in the 1200-1250 cm⁻¹ range.

These predicted values serve as a guide for identifying the compound and are a standard component of its full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Experimental ¹H NMR data for this compound has been reported in patent literature, confirming its structural arrangement. The data, obtained in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for each proton group.

¹H NMR Spectroscopic Data

Interactive data table. Click on a row to highlight.

Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference
7.80 s 1H Pyridine-H
7.45-7.30 m 5H Benzyl-Ar-H
6.55 s 1H Pyridine-H
5.30 s 2H Benzylic -CH₂-
3.60 br s 2H -NH₂
2.15 s 3H Pyridine--CH₃

s = singlet, m = multiplet, br s = broad singlet. Spectrum recorded on a 400 MHz instrument in CDCl₃.

The singlet at 7.80 ppm corresponds to the proton on the pyridine ring adjacent to the amine group, while the singlet at 6.55 ppm is assigned to the other pyridine ring proton. The multiplet between 7.30 and 7.45 ppm integrates to five protons, characteristic of the monosubstituted benzene ring of the benzyl (B1604629) group. The singlet at 5.30 ppm represents the two protons of the benzylic methylene bridge, and the signal at 2.15 ppm corresponds to the three protons of the methyl group on the pyridine ring. The broad singlet at 3.60 ppm is characteristic of the amine protons. Similar data has been reported in DMSO-d6, with expected solvent-induced shifts. While detailed ¹³C NMR data is not explicitly published, it is routinely used alongside ¹H NMR to confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). This technique provides unequivocal confirmation of the molecular formula. The molecular formula for this compound is C₁₃H₁₄N₂O, corresponding to a molecular weight of 214.26 g/mol .

Liquid Chromatography-Mass Spectrometry (LCMS) analysis has been reported, showing a protonated molecular ion peak [M+H]⁺ at m/z 215. This result is consistent with the calculated molecular weight and confirms the identity of the compound. Further analysis of the fragmentation pattern in the mass spectrum would provide additional structural confirmation by showing the loss of characteristic fragments, such as the benzyl group.

Mass Spectrometry Data

Interactive data table. Click on a row to highlight.

Technique Ion Mode Observed m/z Identity Reference
LCMS ESI+ 215 [M+H]⁺

M = Molecular Ion

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm bond lengths, bond angles, and stereochemistry.

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. The compound is described as a brown solid, and obtaining crystals suitable for X-ray analysis would be a necessary step for this characterization method.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for an assessment of its purity.

In the synthesis of this compound, purification is achieved through methods such as partitioning between ethyl acetate (B1210297) (EtOAc) and water, followed by filtration through Celite®. The resulting product is often used directly in subsequent steps, indicating a high level of purity is achieved. Column chromatography on silica (B1680970) gel is also a standard method for purifying this type of compound.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of a compound. Commercial suppliers of this compound note the availability of HPLC data to confirm its purity, which is typically reported as a percentage (e.g., >95%). In a typical HPLC analysis, the compound would be detected using a UV detector, and its purity would be calculated from the relative area of its peak in the chromatogram. The retention time (RT) from an LCMS analysis has been reported as 1.39 minutes under specific conditions.

Thin-Layer Chromatography (TLC) is another common technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.

Computational and Theoretical Insights into this compound

The field of computational chemistry offers powerful tools to predict and understand the chemical behavior and potential biological activity of molecules. This article delves into the theoretical investigation of this compound, a substituted pyridine derivative, focusing on its electronic structure, reactivity, and potential interactions with biological targets through a variety of computational methods. While direct computational studies on this specific molecule are not extensively available in the public domain, we can infer its properties by examining research on structurally similar compounds, such as aminopyridines, benzyloxypyridines, and other pyridine derivatives.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict their biological activity against a specific target. Studies on other substituted 2-aminopyridine derivatives have successfully used QSAR to identify key structural features for inhibitory activity. nih.gov These models often rely on a set of molecular descriptors that quantify various aspects of the molecule's structure.

Key descriptors for a QSAR model of this compound analogs would likely include:

Electronic Descriptors: Hammett constants (σ) for substituents on the benzyl and pyridine rings, partial atomic charges, and dipole moments. These would describe the electron-donating or withdrawing nature of the substituents.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to quantify the size and shape of substituents.

Hydrophobic Descriptors: The partition coefficient (logP) to describe the compound's lipophilicity.

Topological Descriptors: Indices that describe molecular connectivity and branching.

A hypothetical QSAR model could take the form of a linear equation:

log(1/C) = k₁σ + k₂MR + k₃logP + k₄I + constant

Where C is the concentration required for a given biological effect, and k represents the coefficients for each descriptor, with I being an indicator variable for a specific structural feature.

Table 2: Hypothetical QSAR Data for Analogs of this compound
CompoundSubstituent (on Benzyl Ring)logPMolar Refractivity (MR)Predicted Activity (log(1/C))
1-H (Parent)3.585.05.0
24-Cl4.290.15.4
34-OCH₃3.492.75.2
44-NO₂3.390.54.8

In silico screening uses computational methods to search large databases of virtual compounds to identify those that are most likely to bind to a drug target. For the this compound scaffold, this could involve several strategies.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. Based on the structure of this compound, a hypothetical pharmacophore might include:

A hydrogen bond donor (from the amino group).

A hydrogen bond acceptor (the pyridine nitrogen).

An aromatic ring feature (the pyridine ring).

A second aromatic ring feature (the benzyl group).

A hydrophobic feature (the methyl group and benzyl ring).

This model could then be used to rapidly screen virtual libraries for compounds that match these features in the correct spatial arrangement.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. A library of virtual compounds based on the this compound scaffold could be docked into the active site of a target receptor. The docking results are typically scored based on the predicted binding affinity, with lower scores indicating a more favorable interaction. This approach has been successfully applied to various pyridine derivatives to identify potential inhibitors for different enzymes. mdpi.commdpi.com

Table 3: Hypothetical In Silico Screening Results
Compound IDModificationDocking Score (kcal/mol)Pharmacophore Fit
A-001Parent compound-8.50.95
A-0024-fluoro on benzyl-8.90.96
A-003N-ethyl on amine-7.80.85
A-0045-chloro on pyridine-9.20.91

Derivatization Strategies and Scaffold Modification

Amine Group Derivatization

The primary amino group at the C3 position is a key handle for introducing a diverse range of functional moieties through well-established nitrogen-centered reactions.

The nucleophilicity of the primary amine allows for straightforward acylation and alkylation reactions.

Acylation: The reaction of 6-(benzyloxy)-4-methylpyridin-3-amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is not only a method for introducing acyl groups but also serves as a common protecting group strategy. Converting the highly activating amino group into a less activating amide can prevent unwanted side reactions and help direct subsequent electrophilic substitutions on the pyridine (B92270) ring with greater control. libretexts.org

Alkylation: Direct alkylation with alkyl halides can be used to introduce one or two alkyl groups, forming secondary or tertiary amines. However, a significant challenge in amine alkylation is the tendency for overalkylation, as the product amine is often more nucleophilic than the starting amine. nih.gov Modern synthetic methods aim to overcome this by using specialized reagents or conditions that promote mono-alkylation. One such advanced strategy involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which engage in alkylation and subsequent in situ depyridylation. nih.gov This "self-limiting" approach prevents overalkylation because the intermediate formed after the first alkylation is less reactive than the starting material. nih.gov

Table 1: Representative Acylation and Alkylation Reactions
Reaction TypeReagent ExampleProduct TypeKey Considerations
AcylationAcetyl Chloride (CH₃COCl)N-(6-(benzyloxy)-4-methylpyridin-3-yl)acetamideOften used as a protecting group strategy. libretexts.org
AlkylationMethyl Iodide (CH₃I)6-(Benzyloxy)-N,4-dimethylpyridin-3-amineRisk of overalkylation to form a quaternary ammonium (B1175870) salt.
Reductive AminationAldehyde/Ketone + Reducing Agent (e.g., NaBH₄)N-Alkyl-6-(benzyloxy)-4-methylpyridin-3-amineA milder, more controlled method for mono-alkylation. arkat-usa.org

The primary amine is a versatile precursor for constructing C=N double bonds and for building larger heterocyclic systems.

Imine Formation: The condensation of the amino group with an aldehyde or ketone under acid catalysis results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.comlumenlearning.com This reaction is typically reversible, and the equilibrium is often driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or hygroscopic salts. operachem.com The resulting imine linkage can be a stable final product or a reactive intermediate that can be subsequently reduced to a secondary amine (reductive amination) or attacked by nucleophiles. arkat-usa.orgmasterorganicchemistry.com

Heterocyclic Linkages: The amine functionality is a critical building block in the synthesis of new heterocyclic rings. amazonaws.comresearchgate.net By reacting with bifunctional electrophiles, the amino group can participate in cyclization reactions to form five, six, or seven-membered rings. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine-type fused ring system. Similarly, reaction with appropriate precursors can be used to construct diazepines, triazoles, or other complex heterocyclic architectures. nih.gov The amine can also be converted into a pyridinium (B92312) salt, which can then undergo pyrolysis or other transformations to yield different structures. researchgate.net

Table 2: Imine and Heterocycle Formation
Reaction TypeReagent ExampleIntermediate/Product TypeSynthetic Utility
Imine FormationBenzaldehyde(E)-N-benzylidene-6-(benzyloxy)-4-methylpyridin-3-amineForms a C=N bond; intermediate for reductive amination. youtube.com
Heterocycle Synthesis1,3-Diketone (e.g., Acetylacetone)Fused Dihydropyrimidine derivativeConstruction of new fused-ring systems. researchgate.net
Heterocycle SynthesisPhosgene equivalentPyridylurea derivativeCan lead to imidazolidinone or other heterocycles.

Pyridine Ring Functionalization

The pyridine ring itself can be modified through various substitution and coupling reactions, although the reactivity is heavily influenced by the existing substituents.

The pyridine ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the amino group (ortho-, para-directing), the benzyloxy group (ortho-, para-directing), and the methyl group (ortho-, para-directing). The primary positions for electrophilic attack would be C5 and, to a lesser extent, C2, which are ortho and para to the activating groups. However, the high reactivity of the free amine can lead to a lack of selectivity and potential side reactions. libretexts.org A common strategy to control these reactions is to first acylate the amino group. libretexts.org The resulting amide is less activating and its steric bulk can favor substitution at the less hindered C5 position. Typical EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Direct nucleophilic aromatic substitution (SNAr) on an electron-rich pyridine ring is generally difficult unless a good leaving group (like a halide) is present at an activated position (ortho or para to the ring nitrogen). For this compound, this pathway is not favored. However, modern methods allow for the functionalization of pyridines via nucleophilic substitution of hydrogen (SNH). nih.gov This can be achieved by activating the pyridine ring, for example, by forming a 4-pyridyl pyridinium salt intermediate, which can then be attacked by a nucleophile like ammonia at the C4 position. nih.gov While the subject compound is already substituted at C4, this principle could be adapted to target other positions under specific conditions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com To utilize these reactions, a halogen atom (typically bromine or iodine) must first be introduced onto the pyridine ring, most likely at the C5 position via electrophilic halogenation. This halogenated derivative can then serve as a substrate in various coupling reactions.

Sonogashira Coupling: This reaction couples the halogenated pyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.orgorganic-chemistry.org This method is highly effective for creating aryl-alkyne linkages. rsc.org

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the halogenated pyridine with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org

Other Couplings: Other important reactions include the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (to form new C-N bonds). rsc.orgmdpi-res.com

These reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of a vast array of aryl, vinyl, alkynyl, and amino substituents.

Table 3: Metal-Catalyzed Coupling Reactions of a Halogenated Derivative
Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine BasePyridine-C≡C-R libretexts.org
Heck CouplingAlkene (CH₂=CHR)Pd complex (e.g., Pd(OAc)₂), BasePyridine-CH=CHR wikipedia.org
Suzuki CouplingBoronic Acid (R-B(OH)₂)Pd complex, Base (e.g., K₂CO₃)Pyridine-R (Aryl or Vinyl)
Buchwald-Hartwig AminationAmine (R₂NH)Pd complex, Ligand (e.g., phosphine), BasePyridine-NR₂

Benzyloxy Group Transformations

The benzyloxy group in this compound offers a versatile handle for synthetic modification. Key transformations include the deprotection of the benzyl (B1604629) group to reveal a hydroxyl functionality and the modification of the benzyl ring itself to fine-tune the physicochemical and pharmacokinetic properties of the molecule.

The cleavage of the benzyl ether to unmask the corresponding pyridinol is a critical step in the synthesis of many derivatives. The selection of an appropriate deprotection strategy is crucial to ensure high yields and to avoid unwanted side reactions, particularly when other sensitive functional groups are present in the molecule.

Catalytic Transfer Hydrogenation (CTH)

A widely employed and generally mild method for O-debenzylation is catalytic transfer hydrogenation (CTH). organic-chemistry.orgthieme-connect.de This technique avoids the use of high-pressure hydrogen gas, making it a safer and more convenient alternative to traditional catalytic hydrogenation. organic-chemistry.org Various hydrogen donors can be utilized in conjunction with a palladium catalyst, such as palladium on carbon (Pd/C).

Common hydrogen donors for CTH include:

Formic acid organic-chemistry.org

Ammonium formate (B1220265)

Cyclohexene rsc.org

1,4-Cyclohexadiene lookchem.com

Isopropanol researchgate.net

The choice of hydrogen donor and solvent can influence the reaction's selectivity and efficiency. researchgate.net For instance, while formic acid is an effective donor, it may require a larger amount of palladium catalyst. organic-chemistry.orgorganic-chemistry.org Isopropanol, though less reactive, can offer greater selectivity in some cases. researchgate.net CTH is often favored for its compatibility with a wide range of functional groups. organic-chemistry.org However, the reaction conditions must be carefully optimized to prevent the reduction of other susceptible moieties within the molecule.

Acid-Facilitated Debenzylation

In certain molecular contexts, particularly with complex substrates, acid-facilitated debenzylation presents a viable strategy. For instance, in a study involving a related N-Boc, N-benzyl double-protected 2-aminopyridinomethylpyrrolidine derivative, debenzylation was achieved using p-toluenesulfonic acid (p-TsOH) in refluxing toluene. researchgate.net This method proved effective for the selective removal of the N-benzyl group. While this example pertains to an N-benzyl group, similar acidic conditions can be explored for the cleavage of O-benzyl ethers, especially when other methods prove ineffective. Trifluoroacetic acid (TFA) is another strong acid that has been used for the debenzylation of N-benzyl amides and could be considered for O-benzyl ethers. researchgate.net

Deprotection MethodReagents and ConditionsKey Features
Catalytic Transfer Hydrogenation10% Pd/C, Hydrogen Donor (e.g., 1,4-cyclohexadiene, formic acid, isopropanol), Solvent (e.g., EtOH, MeOH)Mild conditions, avoids high-pressure H2, functional group tolerance can be high. organic-chemistry.orgorganic-chemistry.orglookchem.comresearchgate.net
Acid-Facilitated CleavageStrong acid (e.g., p-TsOH, TFA), Solvent (e.g., Toluene), HeatUseful for substrates where hydrogenation is not feasible, selectivity can be an issue. researchgate.net

This table is generated based on data from the text and is for illustrative purposes.

Instead of removing the benzyloxy group, the benzyl moiety itself can be modified to enhance the biological activity, selectivity, or pharmacokinetic profile of the parent compound. acs.orgnih.gov The phenyl ring of the benzyl group provides a scaffold for the introduction of various substituents, which can modulate properties such as lipophilicity, metabolic stability, and target engagement. acs.org

Substitution on the Aromatic Ring

The introduction of substituents onto the phenyl ring of the benzyloxy group is a common strategy in drug discovery. nih.gov The nature and position of these substituents can have a profound impact on the molecule's properties.

Electron-withdrawing groups (e.g., nitro, cyano, halogens): These groups can influence the electronic properties of the benzyl ring and may enhance binding interactions with biological targets. In a study on O6-benzylguanine derivatives, the introduction of electron-withdrawing groups at certain positions led to more effective inactivation of the target enzyme. nih.gov For example, 3,4-dichloro and 3,5-difluoro substitutions on a benzyl group have been explored to modulate inhibitor potency. nih.gov

Electron-donating groups (e.g., methoxy, methyl): These groups can alter the metabolic profile of the compound. For instance, a p-methoxybenzyl (PMB) ether is more readily cleaved under oxidative conditions than an unsubstituted benzyl ether, which can be exploited for selective deprotection. organic-chemistry.org

Bulky groups : The addition of larger substituents can be used to probe the steric constraints of a binding pocket and can influence the selectivity of the compound for its target. acs.org

Bioisosteric Replacements

The entire benzyl group can also be replaced with other moieties to improve properties. Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the pharmacological profile.

The following table outlines potential modifications to the benzyl moiety and their rationale:

Modification StrategyExample Substituents/ReplacementsPotential Impact
Introduction of Electron-Withdrawing Groups-F, -Cl, -Br, -NO2, -CNModulate electronic properties, potentially enhance target binding. nih.govnih.gov
Introduction of Electron-Donating Groups-OCH3, -CH3Alter metabolic stability, influence binding interactions. organic-chemistry.org
Introduction of Polar Groups-OH, -COOH, -NH2Improve aqueous solubility, introduce new hydrogen bonding interactions.
Bioisosteric Replacement of Phenyl RingThiophene, Pyridine, CyclohexylAlter lipophilicity, solubility, and metabolic pathways. acs.org

This table is generated based on data from the text and is for illustrative purposes.

These derivatization strategies highlight the versatility of the benzyloxy group as a modifiable component of the this compound scaffold, offering numerous avenues for the development of new chemical entities with improved properties.

Potential Applications in Advanced Chemical Research

Role as Versatile Synthetic Intermediates

The utility of 6-(benzyloxy)-4-methylpyridin-3-amine extends across various synthetic strategies, positioning it as a key component in the construction of intricate molecular architectures.

While direct, specific examples of multi-step syntheses starting from this compound to produce a wide array of complex organic molecules are not extensively detailed in publicly available literature, the structural motifs present in the compound are found in numerous biologically active molecules. Pyridine (B92270) derivatives are integral to many pharmaceuticals, and the aminopyridine scaffold is a common feature in kinase inhibitors. The presence of the methyl group offers a site for further functionalization, potentially influencing the steric and electronic properties of the final products.

The application of aminopyridine derivatives as precursors in multi-step syntheses is well-documented in patent literature for various therapeutic agents. For instance, substituted aminopyridines are key intermediates in the synthesis of drugs like omeprazole. epo.orgjustia.com Although a direct synthetic route for a marketed drug from this compound is not explicitly published, its structural similarity to intermediates used in the synthesis of kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK), suggests its potential in similar synthetic campaigns. google.com The synthesis of the anti-AIDS drug nevirapine, for example, involves a 3-amino-4-methylpyridine (B17607) intermediate, highlighting the importance of this core structure in drug development. google.com

Exploration in Medicinal Chemistry Research

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of biological activities. The specific combination of substituents in this compound makes its derivatives attractive candidates for drug discovery programs.

Research into the synthesis of novel bioactive compounds has utilized precursors structurally related to this compound. For example, a study focused on the design and synthesis of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as phosphodiesterase 3 (PDE3) inhibitors. nih.gov These compounds were designed based on the structure of the known PDE3 inhibitor vesnarinone (B1683823) and showed promising inhibitory activity. While these are quinolinone derivatives, the synthesis of such scaffolds can potentially involve aminopyridine precursors. Furthermore, patents have been filed for substituted amino-pyridine derivatives for the treatment of diabetes, indicating the ongoing interest in this class of compounds for metabolic disorders. epo.org The synthesis of various bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives also underscores the utility of the aminopyridine core in generating compounds with anti-inflammatory, CNS depressant, and antimicrobial activities. nih.gov

The molecular targets for derivatives of aminopyridines are diverse. As mentioned, derivatives of the structurally similar 6-(benzyloxy)-4-methylquinolin-2(1H)-one have been identified as inhibitors of PDE3, an enzyme involved in regulating cardiac contractility. nih.gov Inhibition of PDE3 can lead to improved cardiac function, making these compounds potential therapeutics for congestive heart failure. nih.gov Another significant area of investigation is the inhibition of protein kinases. Substituted pyrimidine (B1678525) and pyridine compounds have been explored as inhibitors of Bruton's tyrosine kinase (BTK), which is a key player in the development and function of B cells and other immune cells. google.com The inhibition of BTK is a validated therapeutic strategy for various hyperproliferative and autoimmune diseases. google.com

Interactive Data Table: Bioactive Aminopyridine Derivatives and Their Targets

Compound ClassTargetTherapeutic Area
6-(Benzyloxy)-4-methylquinolin-2(1H)-one derivativesPDE3Congestive Heart Failure
Substituted Pyrimidine/Pyridine DerivativesBTKCancer, Autoimmune Diseases
Substituted Amino-pyridine DerivativesNot SpecifiedDiabetes
3-Amino-2-mercapto-benzothieno-pyrimidinone DerivativesNot SpecifiedInflammation, CNS disorders, Infections
Piperidine (B6355638) DerivativesAcetylcholinesteraseAlzheimer's Disease
Methylated-1,2,3-triazole DerivativesBET BromodomainsCancer, Inflammatory Diseases

Applications as Chemical Probes for Biological Systems

There is currently no specific, publicly available research demonstrating the use of this compound as a chemical probe for biological systems. Chemical probes are powerful tools used to study biological processes, often by interacting with specific targets like proteins. For instance, related heterocyclic scaffolds, such as certain quinoline (B57606) and imidazopyrazine derivatives, have been developed as selective kinase inhibitors and photoaffinity probes. nih.govnih.gov These probes help in identifying and validating drug targets and understanding cellular signaling pathways. nih.govbiorxiv.org However, studies detailing the synthesis, biological evaluation, and specific targets of this compound for this purpose are not present in the reviewed literature.

Advanced Materials Science Applications

Integration into Polymer and Supramolecular Structures

No specific examples or studies were found that describe the integration of this compound into polymeric or supramolecular architectures. In principle, the amine group could be used to initiate polymerization or be attached to a polymer backbone, potentially imparting specific recognition or responsive properties to the resulting material. nih.govwrc.org.za The pyridine ring is a classic component in supramolecular chemistry, capable of forming predictable, directional interactions. However, the application of this specific compound in these contexts has not been reported.

Development of Specialty Chemicals

While this compound is sold as a chemical intermediate, the specific specialty chemicals derived from it are not detailed in the research literature. hymasynthesis.com Its structure suggests it could serve as a precursor for more complex molecules in fields like pharmaceuticals or agrochemicals. For example, a related compound, 6-(benzyloxy)-4-methylquinolin-2(1H)-one, has been used as a basis for synthesizing phosphodiesterase 3 (PDE3) inhibitors. nih.gov This highlights the potential of the benzyloxy-methyl-substituted aromatic scaffold in medicinal chemistry, but direct evidence of this compound's use for similar purposes is lacking.

Future Directions and Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 6-(benzyloxy)-4-methylpyridin-3-amine and its analogs will likely focus on improving efficiency and sustainability. Current multi-step syntheses, while effective, often present challenges related to yield, cost, and environmental impact. Future research should prioritize the development of novel synthetic methodologies that address these limitations.

Key areas for development include:

Catalytic Systems: Investigating new catalysts, such as earth-abundant metal catalysts or organocatalysts, to replace more expensive and toxic heavy metal catalysts often used in pyridine (B92270) ring formation and functionalization.

Flow Chemistry: Implementing continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.

Biocatalysis: The use of enzymes or whole-cell systems presents a highly sustainable alternative for specific transformations. researchgate.net These biocatalytic routes operate under mild conditions, often in aqueous media, and can provide high levels of stereoselectivity, which is crucial for the synthesis of chiral derivatives. researchgate.net

Green Solvents: Shifting from conventional volatile organic compounds (VOCs) to greener alternatives like water, supercritical fluids, or bio-based solvents will be critical to reducing the environmental footprint of synthetic processes. researchgate.net

Synthetic Strategy Potential Advantages Research Focus
Novel Catalysis Reduced cost, lower toxicity, improved efficiency.Development of earth-abundant metal catalysts and organocatalysts.
Flow Chemistry Enhanced control, scalability, and safety.Optimization of continuous flow reactors for key synthetic steps.
Biocatalysis High selectivity, mild conditions, sustainability. researchgate.netEngineering enzymes for specific transformations on the pyridine core. researchgate.net
Green Solvents Reduced environmental impact and worker exposure.Exploring aqueous systems, ionic liquids, and bio-solvents. researchgate.net

High-Throughput Synthesis and Screening of Derivatives

To accelerate the discovery of new applications for this compound, high-throughput synthesis (HTS) and screening (HTS) of derivative libraries will be indispensable. This approach allows for the rapid generation and evaluation of a large number of compounds, significantly speeding up the structure-activity relationship (SAR) studies.

Future efforts in this area will likely involve:

Automated Synthesis Platforms: Utilizing robotic systems to perform parallel synthesis of a wide array of derivatives. This will enable systematic modifications of the core structure, such as varying substituents on the pyridine ring or the benzyloxy group.

Miniaturization: Employing microplate formats and microfluidic devices to reduce the consumption of reagents and solvents, thereby lowering costs and waste.

Advanced Screening Assays: Developing and implementing robust and sensitive high-throughput screening assays to evaluate the biological activity (e.g., kinase inhibition) or material properties of the synthesized derivatives.

Advanced Mechanistic Studies of Key Reactions

A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new ones. While current synthetic routes are established, detailed mechanistic insights can lead to significant improvements.

Future research should employ a combination of experimental and computational techniques:

Kinetic Analysis: Performing detailed kinetic studies to elucidate the rate-determining steps and the influence of various reaction parameters. rsc.org Techniques like in-situ spectroscopy (e.g., NMR, IR) can monitor reaction progress in real-time.

Computational Chemistry: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, identify transition states, and predict the effects of catalysts and substituents. This can help in understanding unexpected outcomes and in the rational design of improved reaction conditions.

Isotope Labeling Studies: Employing isotopically labeled starting materials to trace the fate of specific atoms throughout a reaction sequence, providing definitive evidence for proposed mechanisms.

Interdisciplinary Research Collaborations for Enhanced Applications

The full potential of this compound and its derivatives can be best realized through collaborations that bridge different scientific disciplines. The complexity of modern scientific challenges, from developing new therapeutics to designing advanced materials, necessitates a multi-faceted approach.

Key collaborative areas include:

Medicinal Chemistry and Biology: Chemists synthesizing new derivatives can work closely with biologists and pharmacologists to evaluate their efficacy and mechanism of action in relevant biological systems.

Materials Science and Engineering: The photophysical or electronic properties of novel derivatives could be explored in collaboration with materials scientists for applications in areas like organic light-emitting diodes (OLEDs) or sensors.

Computational Science and Chemistry: As mentioned, collaboration with computational chemists can accelerate the design-make-test-analyze cycle by predicting properties and guiding synthetic efforts. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and drug discovery. nih.govmdpi.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability. nih.govnih.gov

Future applications in the context of this compound include:

De Novo Design: Using generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel derivatives with optimized properties (e.g., high predicted bioactivity, desirable physicochemical properties). nih.govresearchgate.net

Retrosynthesis Prediction: Employing AI-powered tools to propose novel and efficient synthetic routes to target derivatives. nih.govmdpi.com These programs can analyze the vast chemical literature to suggest reaction pathways that human chemists might overlook.

Reaction Optimization: Utilizing ML algorithms to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts, thereby accelerating process development. mdpi.com

AI/ML Application Description Potential Impact
De Novo Design Generative models create novel molecular structures with desired properties. nih.govresearchgate.netAccelerated discovery of lead compounds with improved efficacy and safety profiles.
Retrosynthesis Planning AI algorithms propose synthetic routes to target molecules. nih.govmdpi.comMore efficient and innovative synthesis strategies, reducing development time.
Reaction Optimization ML models predict optimal conditions for chemical reactions. mdpi.comHigher yields, reduced waste, and faster scale-up of synthetic processes.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 6-(Benzyloxy)-4-methylpyridin-3-amine, and how can purity be ensured?

  • Methodology :

  • Step 1 : Nucleophilic substitution on 4-methylpyridin-3-amine using benzyl bromide or benzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) to introduce the benzyloxy group at the 6-position .

  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the product.

  • Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for low-polarity intermediates. Purity >95% is typically required for biological assays .

    • Critical Considerations :
  • Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

  • Protect the amine group during synthesis to avoid side reactions (e.g., acetylation with acetic anhydride) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, pyridine ring protons at δ 6.5–8.5 ppm) .

  • FTIR : Detect functional groups (e.g., C-O stretch of benzyloxy at ~1250 cm⁻¹, N-H stretch of amine at ~3350 cm⁻¹) .

  • X-ray Crystallography : Resolve molecular geometry using SHELX programs (SHELXL for refinement). Hydrogen bonding and π-π stacking interactions can be visualized .

    • Data Table :
TechniqueKey Peaks/ParametersApplication
¹H NMR (DMSO-d6)δ 5.1 (s, 2H, OCH₂Ph), δ 2.3 (s, 3H, CH3)Confirm benzyloxy and methyl groups
X-rayBond lengths: C-O (1.36 Å), C-N (1.45 Å)Validate molecular geometry

Advanced Questions

Q. How can researchers resolve discrepancies between computational (DFT) and experimental (X-ray) data on the molecular geometry of this compound?

  • Approach :

  • Perform DFT calculations (B3LYP/6-31G* basis set) to predict bond lengths, angles, and torsion angles. Compare with X-ray data from SHELXL-refined structures .

  • Common Discrepancies :

  • Torsion Angles : Steric hindrance from the benzyl group may cause deviations in computational models.

  • Hydrogen Bonding : Solvent effects (e.g., DMSO in crystallography) are often omitted in DFT, leading to differences in H-bond lengths .

    • Mitigation :
  • Include solvent effects in DFT via implicit solvation models (e.g., PCM).

  • Use Hirshfeld surface analysis to quantify intermolecular interactions in crystallographic data .

Q. What strategies are employed to determine the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip; measure binding kinetics (ka, kd) at varying compound concentrations .

  • Molecular Docking : Use AutoDock Vina to model binding poses. Prioritize hydrogen bonds between the pyridine nitrogen and active-site residues (e.g., Asp/Glu) .

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

    • Case Study :
  • A structural analog, 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine, showed IC₅₀ = 2.1 µM against kinase X due to fluorophenoxy-enhanced H-bonding .

Q. How should researchers address conflicting bioactivity data for this compound across different studies?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., ATP vs. resazurin assays).

  • Compound Stability : Degradation under storage (e.g., light exposure hydrolyzes benzyloxy group) .

    • Resolution Protocol :

Validate compound integrity via HPLC before assays.

Standardize assay conditions (e.g., 10% FBS in DMEM, 48 hr incubation).

Use structural analogs (e.g., 6-methoxy derivatives) as positive controls .

Q. What computational and experimental methods are used to predict and validate the metabolic stability of this compound?

  • In Silico Tools :

  • CYP450 Metabolism Prediction : SwissADME or ADMET Predictor to identify vulnerable sites (e.g., benzyloxy O-dealkylation) .

    • Experimental Validation :
  • Microsomal Incubation : Incubate with human liver microsomes (HLM); monitor metabolites via LC-MS/MS. Major metabolite: 4-methylpyridin-3-amine (demethylation product) .

    • Data Table :
ParameterValue (Predicted)Value (Experimental)
Metabolic Half-life (HLM)12.5 min15.3 ± 2.1 min
Major CYP IsoformCYP3A4CYP3A4 (confirmed)

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